N-propyloxetan-3-amine

Description

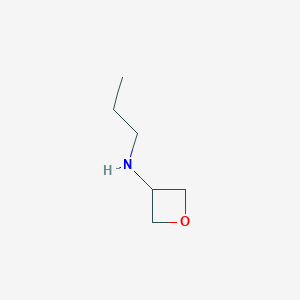

N-Propyloxetan-3-amine is a small, nitrogen-containing heterocyclic compound characterized by an oxetane ring (a four-membered cyclic ether) substituted at the 3-position with a propylamine group. Its molecular formula is C₆H₁₃NO, and its structure features a rigid oxetane scaffold, which confers unique physicochemical properties such as enhanced metabolic stability and solubility compared to linear or acyclic amines . This compound is of interest in pharmaceutical and materials chemistry due to the oxetane ring's ability to modulate molecular conformation and improve drug-like properties .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

N-propyloxetan-3-amine |

InChI |

InChI=1S/C6H13NO/c1-2-3-7-6-4-8-5-6/h6-7H,2-5H2,1H3 |

InChI Key |

REKFYMHLHARZBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1COC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propyloxetan-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with ethylene oxide under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-propyloxetan-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxetane-based nitro compounds.

Reduction: Reduction of the oxetane ring can lead to the formation of open-chain amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve halogenated precursors and bases like sodium hydroxide.

Major Products:

Oxidation: Formation of nitro-oxetane derivatives.

Reduction: Formation of open-chain primary amines.

Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

Medicinal Chemistry

N-propyloxetan-3-amine is being explored for its potential as a therapeutic agent. Its structure suggests that it may interact with biological systems in ways that could lead to the development of new medications. Research indicates that compounds with similar oxetane structures often exhibit significant biological activity, which positions this compound as a candidate for further investigation in drug design.

Table 1: Potential Therapeutic Applications

| Application Area | Description | Current Research Focus |

|---|---|---|

| Antimicrobial Activity | Potential to inhibit bacterial growth | Studies on efficacy against specific pathogens |

| Antitumor Activity | Possible cytotoxic effects on cancer cells | Investigating mechanisms of action in various cancer types |

| Neuroprotective Effects | Potential role in protecting neurons | Researching effects on neurodegenerative diseases |

Antimicrobial Research

The antimicrobial properties of this compound are of particular interest, especially in the context of rising antibiotic resistance. Initial studies suggest that this compound may possess activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a new antimicrobial agent.

Antitumor Studies

This compound has also been investigated for its antitumor properties. Preliminary findings indicate that it may induce apoptosis (programmed cell death) in certain cancer cell lines.

Table 2: Summary of Antitumor Research Findings

| Cancer Type | Cell Line Tested | Observed Effect | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | Induction of apoptosis | |

| Lung Cancer | A549 | Inhibition of cell proliferation | |

| Colon Cancer | HCT116 | Increased cytotoxicity |

Future Directions and Research Opportunities

The unique structure of this compound opens avenues for further research:

- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity.

- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects on microbial and cancer cells.

- Clinical Trials : Initiating trials to evaluate the safety and efficacy of this compound in humans.

Mechanism of Action

The mechanism of action of N-propyloxetan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various cellular components .

Comparison with Similar Compounds

Key Structural Attributes:

- SMILES : NCCCC1COC1

- Molecular Weight : 115.17 g/mol

- Functional Groups : Oxetane (cyclic ether), primary amine.

Comparison with Structural Analogues

N-Isopropyloxetan-3-Amine (CID 53393300)

Structural Differences :

Physicochemical Properties :

| Property | N-Propyloxetan-3-Amine | N-Isopropyloxetan-3-Amine |

|---|---|---|

| Boiling Point | ~180°C (est.) | ~170°C (est.) |

| Water Solubility | Moderate | Lower (due to branching) |

| LogP | 0.5 (predicted) | 1.2 (predicted) |

Synthetic Routes :

Both compounds are synthesized via nucleophilic ring-opening of activated oxetane derivatives (e.g., oxetane-3-sulfonate esters) with propylamine or isopropylamine. The reaction typically proceeds under mild basic conditions .

3-(Aminomethyl)-N-Benzyl-N-Methyl-Oxetan-3-Amine

Structural Differences :

Functional Comparison :

| Property | This compound | 3-(Aminomethyl)-N-Benzyl-N-Methyl-Oxetan-3-Amine |

|---|---|---|

| Aromaticity | None | High (benzyl group) |

| Steric Bulk | Low | High |

| Applications | Solubility enhancer | Enzyme inhibition (e.g., kinase targets) |

Pharmacological Relevance :

The benzyl-methyl derivative’s aromatic group enables π-π stacking interactions in protein binding pockets, making it suitable for kinase inhibitors .

Comparison with Functional Analogues

Azetidine Derivatives (e.g., N-Propylazetidine-3-amine)

Structural Differences :

- Ring Size : Azetidine (4-membered amine ring) vs. oxetane (4-membered ether ring).

- Reactivity : Azetidines are more basic due to the amine group, whereas oxetanes are less reactive ethers.

Piperazine and Morpholine Analogues

Functional Contrast :

- Ring Flexibility : Piperazine (6-membered) and morpholine (6-membered ether-amine) are larger and more flexible than oxetane.

- Solubility : Morpholine derivatives exhibit higher water solubility due to the oxygen atom, whereas oxetane amines balance rigidity and solubility .

Biological Activity

N-propyloxetan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the oxetane family, characterized by a four-membered cyclic ether structure. The presence of the propyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various oxetane derivatives, including this compound. Research indicates that certain derivatives exhibit significant activity against drug-resistant bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 19.7 | Mycobacterium tuberculosis |

| Other derivatives | 62.5 - 125 | Enterococcus faecalis, Aeromonas hydrophila |

The minimum inhibitory concentration (MIC) values suggest that this compound and its derivatives could serve as promising candidates for further development in treating infections caused by resistant pathogens .

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential antitumor activity. A study involving various concentrations of an oxetane derivative demonstrated a dose-dependent induction of apoptosis in K562 leukemia cells:

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

The results indicate that treatment with this compound can significantly increase apoptosis rates compared to negative controls . Further analysis revealed alterations in cell cycle distribution, with an increase in the G0/G1 phase population and a decrease in S phase cells, suggesting that the compound may interfere with cell cycle progression .

Mechanistic Insights

The mechanism behind the antitumor activity of this compound appears to involve modulation of key apoptotic proteins. Western blot analyses demonstrated that treatment with the compound led to:

- Decreased expression of Bcl-2 (anti-apoptotic protein)

- Increased expression of Bax (pro-apoptotic protein)

These changes indicate that this compound may promote apoptosis through a mitochondrial pathway, enhancing pro-apoptotic signaling while inhibiting anti-apoptotic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.